Improved Antiproliferative Potency in MCF-7 Breast Cancer Cells vs. a Chemotherapy Standard
A structurally related analog, a 3-cyano-2-substituted pyridine derivative, demonstrated an IC50 of 7.12 µM against the MCF-7 breast cancer cell line. This potency is significantly greater than that of the standard chemotherapy agent 5-Fluorouracil, which exhibited an IC50 of 20.18 µM in the same assay . While the data is for a closely related derivative, it underscores the value of this specific fluorinated cyanopyridine scaffold for achieving enhanced cytotoxicity in oncology research.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | Not available for the core compound; derivative IC50: 7.12 µM |
| Comparator Or Baseline | 5-Fluorouracil (Standard Chemotherapy) |
| Quantified Difference | Comparator IC50: 20.18 µM. The derivative exhibits a 2.8-fold improvement in potency. |
| Conditions | MCF-7 breast cancer cell line cytotoxicity assay |
Why This Matters
This data supports the use of this compound class for developing more potent anticancer agents compared to existing chemotherapies.
